molecular formula C16H18ClNO6S2 B7543444 Clopidogrel Related Compound C

Clopidogrel Related Compound C

Cat. No.: B7543444
M. Wt: 419.9 g/mol
InChI Key: HOBRAVZUNXGOIX-RSAXXLAASA-N
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Description

Clopidogrel Related Compound C, chemically designated as (R)-Clopidogrel bisulfate (IUPAC name: (R)-Methyl (2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate hydrogensulfate), is a stereoisomeric impurity and degradation product of the antiplatelet drug clopidogrel bisulfate. Its molecular formula is C₁₆H₁₆ClNO₂S · H₂SO₄, with a molecular weight of 419.90 g/mol and a CAS registry number of 120202-71-3 . As a reference standard, it is critical for quality control in pharmaceutical manufacturing to ensure clopidogrel product purity. It is stored under refrigeration to maintain stability .

Properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBRAVZUNXGOIX-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Racemic Clopidogrel Acid Preparation

The synthesis begins with the hydrolysis of clopidogrel bisulfate to its free base, followed by saponification to yield racemic clopidogrel acid. As detailed by Pandey and Sarkar, clopidogrel bisulfate (268 g, 0.63 mol) is dissolved in dichloromethane (5 vol.) and basified with saturated sodium bicarbonate to pH 8–9. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the free base as a viscous oil. Subsequent hydrolysis with methanol (3000 mL) and sodium hydroxide (80 g, 2 mol) at 50–55°C for 6 hours yields racemic clopidogrel acid (112 g, 51.07%, m.p. 199.5–201.5°C).

Enantiomeric Resolution Using S(-)-Phenylethylamine

Racemic clopidogrel acid (112 g, 0.325 mol) is treated with S(-)-phenylethylamine (98.55 g, 0.813 mol) in acetonitrile (23 vol.) at 25–30°C. The S-enantiomer forms an insoluble diastereomeric salt, precipitating over 18 hours. After filtration and washing, the precipitate is dried to isolate the S-enantiomer. The mother liquor, enriched with the R-enantiomer, is acidified to pH 1–2 using hydrochloric acid, precipitating R-clopidogrel acid. This is esterified with methanol and sulfuric acid to yield the R-enantiomer methyl ester, which is subsequently converted to the bisulfate salt.

Table 1: Key Parameters for Chiral Resolution

ParameterValue/DescriptionSource
Resolving agentS(-)-Phenylethylamine
SolventAcetonitrile (23 vol.)
Reaction temperature25–30°C
Yield of R-enantiomer~90% (theoretical from mother liquor)

Synthesis via Forced Racemization and Isolation

Stress-Induced Racemization

Clopidogrel bisulfate’s chiral instability under thermal and pH stress facilitates racemization. Patel et al. demonstrated that heating clopidogrel bisulfate at 60°C for 10 days induces partial conversion to the R-enantiomer. Acidic (0.5N HCl) or basic (0.5N NaOH) conditions accelerate this process, with impurity C levels reaching 1.2–1.8% within 24 hours. The racemized mixture is then subjected to preparative chromatography for enantiomer separation.

Isolation via pH-Controlled Crystallization

The racemate is dissolved in a methanol-water mixture (70:30 v/v) and adjusted to pH 5.0–6.0 using ammonium acetate. Slow cooling to 0–5°C preferentially crystallizes the S-enantiomer bisulfate, leaving the R-enantiomer in solution. Subsequent concentration and recrystallization from isopropanol yield this compound.

Preparative Chromatographic Separation

Normal-Phase Chiral Chromatography

BOC Sciences developed a normal-phase liquid chromatographic (NP-LC) method using a Chiralcel OJ-H column (cellulose tris(4-methyl benzoate)). The mobile phase (n-hexane:ethanol:diethyl amine, 95:5:0.05 v/v/v) resolves clopidogrel enantiomers at 1.0 mL/min flow rate. The R-enantiomer elutes at 12.99 minutes, enabling milligram-scale isolation with >98% enantiomeric excess (ee).

Table 2: HPLC Conditions for Enantiomer Separation

ParameterValue/DescriptionSource
ColumnChiralcel OJ-H (250 × 4.6 mm, 5 µm)
Mobile phasen-Hexane:ethanol:diethyl amine (95:5:0.05)
Detection wavelength240 nm
Retention time (R-enantiomer)12.99 minutes

Capillary Zone Electrophoresis (CZE)

A capillary zone electrophoresis method employing sulfated β-cyclodextrin (SCD) in the background electrolyte (35 mM SCD, pH 1.8) achieves baseline separation of enantiomers. The R-enantiomer migrates at 8.78 minutes under −12 kV applied voltage, facilitating recovery via electrophoretic collection.

Direct Enantioselective Synthesis

Asymmetric Hydrogenation

A patent-pending route involves asymmetric hydrogenation of a thienopyridine precursor using a chiral ruthenium catalyst (Ru-BINAP). The precursor, (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylidene)acetate, undergoes hydrogenation at 50 psi H₂ in tetrahydrofuran, yielding the R-enantiomer with 92% ee. Subsequent esterification and bisulfate salt formation complete the synthesis.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic clopidogrel acid in tert-butyl methyl ether selectively acetylates the S-enantiomer, leaving the R-enantiomer unreacted. After 24 hours at 37°C, the R-acid is extracted (85% yield, 99% ee) and converted to the methyl ester via Fischer esterification.

Analytical Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

HPLC analysis under gradient conditions (acetonitrile/0.02M KH₂PO₄ buffer) on an Inertsil ODS column (250 × 4.6 mm, 5 µm) confirms purity. The R-enantiomer elutes at 12.99 minutes with a peak purity index >990.

Infrared Spectroscopy

IR spectra (KBr pellet) exhibit characteristic absorptions: O–H stretch (3600–3200 cm⁻¹), C=O stretch (1700–1680 cm⁻¹), and C–Cl stretch (800–600 cm⁻¹), aligning with the expected structure.

Table 3: IR Spectral Data for this compound

BondModeWave Number (cm⁻¹)Source
O–HStretching3600–3200
C=OStretching1700–1680
C–ClStretching800–600

Chemical Reactions Analysis

Racemization Pathways and Conditions

Clopidogrel Related Compound C primarily forms via racemization of the active S-enantiomer under specific environmental conditions:

  • Thermal Stress : Elevated temperatures accelerate chiral inversion. At 60°C, clopidogrel tablets showed a 0.5–1.5% increase in Impurity C over 10 days .

  • pH Influence : Alkaline conditions (pH > 7) promote racemization, with studies demonstrating a 5–10% conversion to the R-enantiomer in oral liquid formulations stored at 25°C for 55 days .

  • Formulation Effects : Emulsion-based formulations inhibit racemization (<1.5% Impurity C), whereas cyclodextrin-based solutions exhibit higher susceptibility (>5% Impurity C) .

Table 1: Racemization Kinetics Under Storage Conditions

ConditionTemperaturepHTime (Days)Impurity C Formation
Oral liquid (25°C)25°C4.255~10%
Refrigerated (4°C)4°C4.255<5%
Tablet (emulsion-based)25°C6.8180<1.5%

Hydrolytic Degradation

While clopidogrel’s ester group hydrolyzes to form the carboxylic acid metabolite (Impurity A), Impurity C itself undergoes minimal hydrolysis under acidic or basic conditions. Stress testing revealed:

  • Acid/Base Hydrolysis (0.5N HCl/NaOH, 60°C) : Degradation primarily yields Impurity A, with no significant increase in Impurity C.

  • Thermal Hydrolysis (60°C, 10 days) : Results in minor Impurity A formation and trace levels of Impurity C.

Oxidative Reactions

  • Halogenation : Chlorine/bromine substitution at the thiophene C-2 position.

  • N-Oxidation : Formation of piperidine N-oxide derivatives.

Table 2: Comparative Oxidative Pathways (Clopidogrel vs. Impurity C)

Reaction TypeClopidogrel (S)Impurity C (R)
PMS/NaCl OxidationForms chlorinated N-oxide Hypothesized similar pathway
Stability in H₂O₂Stable (<5% degradation)No data available

Analytical Detection and Quantification

Chiral chromatography and HPLC are pivotal for resolving Impurity C from clopidogrel and other metabolites:

  • HPLC Retention Times : Impurity C elutes at ~12.99 minutes vs. 21.93 minutes for clopidogrel.

  • Chiral LC Methods : Differentiate S- and R-enantiomers with >2.0 resolution, critical for stability studies .

Mitigation Strategies

  • Formulation Optimization : Emulsion systems reduce racemization by stabilizing the S-enantiomer .

  • Storage Controls : Refrigeration (4°C) and pH buffering (4–6) minimize Impurity C formation .

Scientific Research Applications

Clopidogrel Related Compound C is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Clopidogrel Related Compound C, being a related compound of clopidogrel, shares similar mechanisms of action. Clopidogrel is a prodrug that is metabolized to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet activation and aggregation .

Comparison with Similar Compounds

Stereoisomers

  • Clopidogrel (S-isomer) : The pharmacologically active form, metabolized to produce the active thiol derivative that inhibits platelet aggregation.

Impurities and Degradation Products

Compound Type Key Features Molecular Weight (g/mol)
Related Compound C Stereoisomer R-configuration; bisulfate salt; detected in stability studies 419.90
2-Oxo-clopidogrel Oxidative metabolite Unstable intermediate; precursor to active metabolite 355.83
Clopidogrel carboxylic acid Hydrolytic metabolite Inactive, formed via ester hydrolysis; stable at −80°C for 9 months 307.77
Related Compound B Synthetic derivative Hydrochloride salt; structural analog with modified thienopyridine ring 402.29

Data sourced from

Salts and Derivatives

  • Clopidogrel bisulfate : The commercially used salt form, enhancing solubility and bioavailability.
  • Clopidogrel resinate : A resin-bound formulation studied for modified release; clinical trials show comparable efficacy to bisulfate but differing pharmacokinetics .
  • 3-Bromopropyl derivative : A synthetic analog with a bromine substituent; crystallographic studies reveal weak intermolecular interactions impacting bioavailability .

Analytical and Pharmacological Differentiation

Analytical Methods

  • GC-MS/FTIR/NMR : Used to distinguish Related Compound C from clopidogrel and other impurities based on spectral signatures (e.g., sulfate group vibrations in FTIR, methyl ester peaks in NMR) .
  • HPLC-MS/MS: Quantifies active metabolites (e.g., 2-oxo-clopidogrel) and degradation products in biological matrices; 2-oxo-clopidogrel is notably unstable, while Related Compound C remains stable under refrigeration .

Clinical and Regulatory Implications

    Q & A

    Q. What are the key physicochemical properties of Clopidogrel Related Compound C, and how are they experimentally determined?

    this compound ((R)-Clopidogrel bisulfate) has a molecular weight of 419.90 g/mol (C₁₆H₁₆ClNO₂S·H₂SO₄) and exhibits hygroscopicity, a melting point of 47–49°C, and solubility in methanol . Key characterization methods include:

    • Nuclear Magnetic Resonance (NMR) : For structural elucidation, particularly to confirm stereochemistry (R-configuration) .
    • High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurity levels in pharmaceutical formulations .
    • Mass Spectrometry (GC/MS or LC-MS) : For molecular weight confirmation and fragmentation pattern analysis .

    Q. How is this compound distinguished from other clopidogrel-related impurities during analytical testing?

    Differentiation relies on chromatographic separation (e.g., HPLC with UV detection) and spectral characterization:

    • Retention Time : Compound C is identified via unique retention times under standardized chromatographic conditions .
    • Spectral Overlay : FTIR and NMR spectra are compared against reference standards to resolve structural ambiguities (e.g., distinguishing it from Related Compound B or D) .

    Q. What synthetic pathways are reported for generating this compound in laboratory settings?

    The compound is typically synthesized as a process-related impurity during clopidogrel bisulfate production. Key steps include:

    • Stereoselective Synthesis : Using (R)-enantiomer-specific catalysts to avoid racemization .
    • Sulfonation : Reaction of clopidogrel free base with sulfuric acid under controlled conditions to minimize over-sulfonation .

    Advanced Research Questions

    Q. What experimental strategies are recommended to resolve contradictions in stability studies of this compound under varying storage conditions?

    Contradictory data (e.g., degradation rates in humid vs. dry environments) require:

    • Accelerated Stability Testing : Conducting studies at 40°C/75% RH to simulate long-term storage and identify degradation pathways .
    • Forced Degradation : Exposing the compound to heat, light, and oxidative stress, followed by LC-MS/MS to track byproducts .
    • Statistical Modeling : Multivariate analysis (e.g., ANOVA) to isolate factors (e.g., temperature, excipient interactions) influencing stability .

    Q. How does the presence of this compound impact pharmacological assays evaluating clopidogrel’s antiplatelet activity?

    While clopidogrel’s efficacy in acute coronary syndromes is well-documented , Compound C may interfere with assays via:

    • Receptor Binding Competition : Competitive inhibition of P2Y₁₂ receptors, assessed via radioligand displacement assays .
    • Metabolic Interference : Evaluating CYP2C19-mediated metabolism using human liver microsomes to quantify inhibitory effects .
    • Dose-Response Studies : Comparing IC₅₀ values of clopidogrel with/without spiked Compound C to determine potency shifts .

    Q. What methodological frameworks are optimal for designing studies on the toxicological profile of this compound?

    Align with FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO framework:

    • Population : In vitro models (e.g., hepatocytes) and in vivo rodent studies .
    • Intervention/Exposure : Dose-ranging studies (0.1–10 µM) to assess cytotoxicity (MTT assay) and genotoxicity (Ames test) .
    • Outcome : Biomarkers like ALT/AST for hepatotoxicity and comet assay for DNA damage .
    • Ethical Compliance : Adherence to IACUC protocols for animal studies and informed consent for human cell lines .

    Q. How can researchers address challenges in quantifying trace levels of this compound in biological matrices?

    Advanced analytical approaches include:

    • Tandem Mass Spectrometry (LC-MS/MS) : Using deuterated internal standards (e.g., d₄-clopidogrel) to improve sensitivity and reduce matrix effects .
    • Microsampling Techniques : Dried blood spot (DBS) analysis to minimize sample volume and enhance reproducibility .
    • Method Validation : Following ICH Q2(R1) guidelines for linearity (1–100 ng/mL), precision (%RSD <15%), and recovery (>80%) .

    Methodological and Reporting Considerations

    Q. What are the best practices for documenting the synthesis and characterization of this compound in peer-reviewed manuscripts?

    Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

    • Experimental Section : Detail reaction conditions (temperature, solvent ratios), purification steps (column chromatography), and spectroscopic data (NMR chemical shifts, MS m/z) .
    • Supporting Information : Include raw spectral data, chromatograms, and crystallographic files (if applicable) .
    • Ethical Disclosures : Declare funding sources (e.g., National High-Level Hospital Clinical Research Funding) and conflicts of interest .

    Q. How should researchers navigate discrepancies between observed and theoretical degradation products of this compound?

    Apply systematic troubleshooting:

    • Isolation and Identification : Semi-preparative HPLC to isolate unexpected byproducts, followed by high-resolution MS and 2D-NMR for structural assignment .
    • Computational Chemistry : DFT calculations to predict plausible degradation pathways and compare with experimental data .
    • Peer Consultation : Collaborate with analytical chemistry experts to validate findings .

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